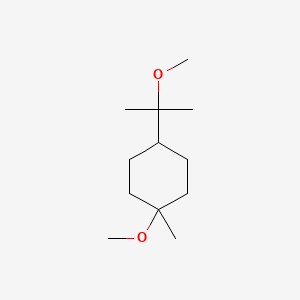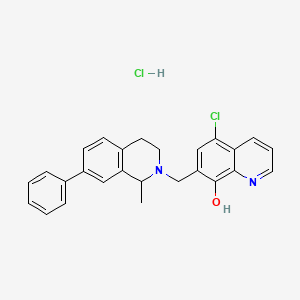
Ethyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl prop-2-enoate: , 2-methylprop-2-enoic acid , and prop-2-enoic acid are organic compounds with significant industrial and scientific applications It is a colorless liquid with a characteristic acrid odor and is primarily used in the production of polymers
Vorbereitungsmethoden
Ethyl prop-2-enoate: is typically produced by the acid-catalyzed esterification of acrylic acid with ethanol. This reaction can be carried out using catalysts such as ion exchange resins or sulfuric acid. The crude ester obtained from the reaction undergoes processes like derecombination, extraction, and rectification to yield the final product . Industrial production methods also include the oxidation of propylene to produce acrylic acid, which is then esterified with ethanol .
2-methylprop-2-enoic acid: is commonly prepared from acetone cyanohydrin, which is converted to methacrylamide sulfate using sulfuric acid. This derivative is then hydrolyzed to methacrylic acid . Another method involves the oxidation of isobutylene to methacrolein, followed by further oxidation to methacrylic acid .
Prop-2-enoic acid: is produced industrially by the oxidation of propylene. This process involves the catalytic oxidation of propylene to acrolein, which is then further oxidized to acrylic acid .
Analyse Chemischer Reaktionen
Ethyl prop-2-enoate: undergoes various chemical reactions, including polymerization, transesterification, and electrophilic addition. It is used as a reactant for homologous alkyl acrylates through transesterification with higher alcohols under acidic or basic catalysis . Major products formed from these reactions include specialty acrylates like 2-ethylhexyl acrylate and cyclohexyl acrylate .
2-methylprop-2-enoic acid: undergoes reactions characteristic of α,β-unsaturated acids, such as the Diels-Alder reaction and Michael additions . It can also undergo esterification, alkylation, and transesterification reactions .
Prop-2-enoic acid: participates in polymerization reactions to form polyacrylic acid and its derivatives. It can also undergo addition reactions with various nucleophiles and electrophiles .
Wissenschaftliche Forschungsanwendungen
Ethyl prop-2-enoate: is widely used in the production of polymers, including resins, plastics, and rubber. It is also a reagent in the synthesis of various pharmaceutical intermediates . In scientific research, it is used as a co-monomer with vinyl and acrylic monomers in the polymerization of various polymers .
2-methylprop-2-enoic acid: is used in the manufacture of resins and plastics, particularly in the production of polymethyl methacrylate (PMMA). It is also used in the formulation of adhesives, coatings, and sealants . In biomedical research, it is used in the development of drug delivery systems and hydrogels .
Prop-2-enoic acid: is used in the production of superabsorbent polymers, which are used in products like diapers and sanitary napkins. It is also used in the manufacture of adhesives, paints, and coatings .
Wirkmechanismus
Ethyl prop-2-enoate: exerts its effects primarily through polymerization reactions. The vinyl group in its structure is susceptible to polymerization, allowing it to form long polymer chains. This property is exploited in the production of various polymers and copolymers .
2-methylprop-2-enoic acid: acts as a monomer in polymerization reactions, forming polymers like PMMA. The carboxyl group in its structure allows it to participate in various chemical reactions, including esterification and addition reactions .
Prop-2-enoic acid: also acts as a monomer in polymerization reactions, forming polyacrylic acid and its derivatives. Its carboxyl group allows it to undergo various addition and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl prop-2-enoate: is similar to other acrylates like methyl acrylate and butyl acrylate. its ethyl ester group gives it unique properties, such as a lower boiling point and different solubility characteristics .
2-methylprop-2-enoic acid: is similar to acrylic acid but has a methyl group attached to the α-carbon, which gives it different reactivity and polymerization properties . Other similar compounds include methacrylamide and methacrylonitrile .
Prop-2-enoic acid: is similar to other carboxylic acids like methacrylic acid and crotonic acid. Its simple structure makes it highly reactive and versatile in various chemical reactions .
Eigenschaften
CAS-Nummer |
30351-73-6 |
|---|---|
Molekularformel |
C12H18O6 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
ethyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.C4H6O2.C3H4O2/c1-3-5(6)7-4-2;1-3(2)4(5)6;1-2-3(4)5/h3H,1,4H2,2H3;1H2,2H3,(H,5,6);2H,1H2,(H,4,5) |
InChI-Schlüssel |
PHXUXIXKBHUYCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C.CC(=C)C(=O)O.C=CC(=O)O |
Verwandte CAS-Nummern |
30351-73-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)
![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)
![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)
![Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide](/img/structure/B14695932.png)
![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)



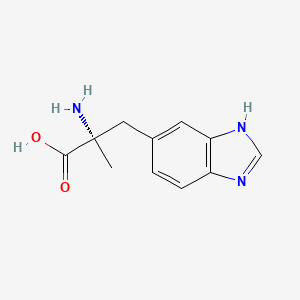
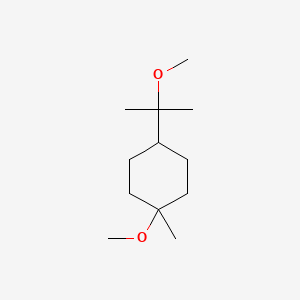
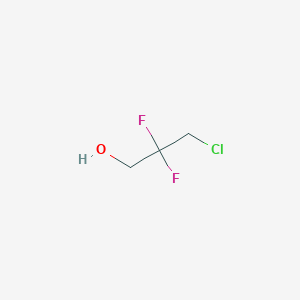
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
